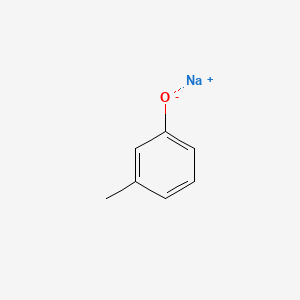
Sodium m-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium m-cresolate, also known as this compound, is an organic compound with the molecular formula C7H7NaO. It is a derivative of phenol where a methyl group is substituted at the meta position, and the phenolic hydrogen is replaced by a sodium ion. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium m-cresolate can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the reaction of m-cresol with sodium hydroxide. The hydroxyl group of m-cresol is deprotonated by sodium hydroxide, forming this compound.
Industrial Production: In industrial settings, the compound is often produced by reacting m-cresol with sodium hydroxide under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Sodium m-cresolate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones. Reducing agents such as sodium borohydride are typically used.
Electrophilic Aromatic Substitution: The aromatic ring of phenol, 3-methyl-, sodium salt (1:1) is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Scientific Research Applications
Sodium m-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aromatic compounds.
Biology: The compound is used in various biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of antiseptics and disinfectants.
Industry: It is used in the production of resins, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: When injected near nerves, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Comparison with Similar Compounds
Sodium m-cresolate can be compared with other similar compounds:
Phenol: Unlike phenol, phenol, 3-methyl-, sodium salt (1:1) has a methyl group at the meta position, which affects its reactivity and solubility.
m-Cresol: m-Cresol is the parent compound of phenol, 3-methyl-, sodium salt (1:1). The sodium salt form is more soluble in water and has different chemical properties.
Other Cresols: o-Cresol and p-Cresol are isomers of m-Cresol.
Properties
CAS No. |
3019-89-4 |
|---|---|
Molecular Formula |
C7H7NaO |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
sodium;3-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
QOINKMNRLBCJOP-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Isomeric SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
3019-89-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108-39-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenol, 3-methyl-, sodium salt (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















